molecular formula C7H5FN2 B11923229 5-Fluoro-2-methylnicotinonitrile

5-Fluoro-2-methylnicotinonitrile

Cat. No.: B11923229
M. Wt: 136.13 g/mol
InChI Key: SWBYDSGVXXGYDY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylnicotinonitrile: is an organic compound with the molecular formula C7H5FN2 . It is a derivative of nicotinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom and the hydrogen atom at the 2-position is replaced by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylnicotinonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the nitration of 5-fluoro-2-methylbenzoic acid followed by subsequent conversion to the nitrile. This process typically uses fuming nitric acid and oleum as nitrating agents .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methylnicotinonitrile undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group into the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions:

    Nitration: Fuming nitric acid and oleum.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Nitration: 5-Fluoro-2-methyl-3-nitrobenzoic acid.

    Reduction: 5-Fluoro-2-methyl-3-aminobenzoic acid.

    Substitution: 5-Substituted-2-methylnicotinonitrile derivatives.

Comparison with Similar Compounds

  • 2-Fluoro-5-methylnicotinonitrile
  • 5-Fluoro-2-methylbenzoic acid
  • 5-Fluoro-2-methyl-3-nitrobenzoic acid

Comparison: Compared to its analogs, 5-Fluoro-2-methylnicotinonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

5-fluoro-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H5FN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3

InChI Key

SWBYDSGVXXGYDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)F)C#N

Origin of Product

United States

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